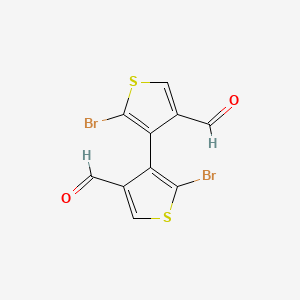

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene

Description

Significance of Oligothiophene Frameworks in Conjugated Systems

Oligothiophene frameworks have emerged as one of the most significant classes of organic semiconductors over the past decade. rsc.org Their prominence stems from their versatile electronic properties and their capacity for self-assembly into well-ordered structures. rsc.org These conjugated systems form the active layer in numerous electronic devices, including thin-film transistors (TFTs), photovoltaic cells, and LEDs. rsc.org

The key advantage of using well-defined oligomers, such as bithiophenes, over their polymeric counterparts is the high degree of molecular and crystalline ordering that can be achieved. rsc.org This structural regularity is crucial for efficient charge transport. Oligo- and polythiophene-based materials are among the most prominent molecular semiconductors in OFETs and OPVs, benefiting from high intrinsic charge carrier mobilities, broad optical absorption across the visible spectrum, and good chemical stability. nih.gov The electron-rich nature of the thiophene (B33073) rings provides an abundance of electrons to the system, while the planar structure of bithiophene promotes effective π-conjugation. mdpi.com This extensive electron delocalization leads to a reduced energy gap and desirable photoelectric properties. mdpi.com

Defining the Research Context of 4,4'-Diformyl-2,2'-dibromo-3,3'-bithiophene (B429002)

The compound this compound is a highly functionalized molecule designed to be a versatile building block for complex conjugated materials. Its structure incorporates several key features that place it at the intersection of multiple research objectives in materials chemistry:

Dibromo Substituents: The bromine atoms at the 2 and 2' positions are crucial reactive sites. They are ideal for subsequent cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which allow for the extension of the conjugated system by linking the bithiophene unit to other aromatic moieties. nih.gov This functionality is essential for the synthesis of well-defined oligomers and polymers. ossila.com

Diformyl Substituents: The formyl (-CHO) groups at the 4 and 4' positions serve a dual purpose. As electron-withdrawing groups, they significantly modulate the electronic properties of the bithiophene core, lowering the HOMO and LUMO energy levels. Additionally, the aldehyde functionality provides a reactive handle for a variety of chemical transformations, such as Knoevenagel condensation or Wittig reactions, enabling the attachment of other functional groups, particularly strong electron acceptors. researchgate.net

Therefore, this compound is positioned as a multifunctional precursor for the synthesis of advanced organic materials. Its design allows for orthogonal functionalization, where the bromo- and formyl- groups can be reacted selectively to construct complex, tailor-made molecular architectures for targeted applications in organic electronics and photonics.

Overview of Research Trajectories in Halogenated and Formyl-Substituted Bithiophenes

Research involving functionalized bithiophenes is progressing along several key trajectories, with halogenated and formyl-substituted derivatives playing a central role.

Halogenated Bithiophenes: These compounds are primarily investigated as essential intermediates for the synthesis of larger conjugated systems. chemimpex.comossila.com The bromine substituents are particularly valued for their utility in cross-coupling reactions, serving as reliable leaving groups to build oligomeric and polymeric structures. chemimpex.com Research focuses on how the position of halogenation (e.g., 3,3'-, 4,4'-, or 5,5'-) impacts the resulting material's properties, including backbone planarity, solubility, and charge transport characteristics. chemimpex.comossila.com A significant trend is the use of dibromo-bithiophenes to create more complex, fused-ring aromatic systems, which can enhance molecular rigidity, promote π-stacking, and improve the performance of organic semiconductors. ossila.com

Formyl-Substituted Bithiophenes: The introduction of formyl groups onto the bithiophene scaffold is a key strategy for creating donor-π-acceptor (D-π-A) chromophores. researchgate.net The aldehyde group acts as a moderate electron acceptor and, more importantly, as a synthetic gateway to introduce stronger acceptor moieties. researchgate.netresearchgate.net A major research trajectory involves using formyl-bithiophenes as precursors for nonlinear optical (NLO) materials, where the push-pull electronic structure gives rise to large hyperpolarizabilities. researchgate.net Another area of focus is their use in synthesizing non-fullerene acceptors for organic solar cells, where the formyl group is condensed with compounds like malononitrile (B47326) or rhodanine (B49660) to create materials with tailored light absorption and electronic properties. mdpi.comresearchgate.net

The combination of both halogen and formyl functionalities on a single bithiophene unit, as seen in this compound, represents a sophisticated approach in materials design. This trajectory is aimed at producing highly versatile building blocks that offer multiple, independent pathways for chemical modification, enabling the precise engineering of materials with optimized properties for high-performance electronic and optoelectronic devices.

Data Tables

Table 1: Comparison of Brominated Bithiophene Isomers

| Compound Name | CAS Number | Substituent Positions | Key Research Applications |

|---|---|---|---|

| 3,3'-Dibromo-2,2'-bithiophene (B32780) | 51751-44-1 | 3,3' | Intermediate for semiconducting polymers, OFETs, and fused heterocycles (e.g., DTP, DTS). ossila.com |

| 4,4'-Dibromo-2,2'-bithiophene | 51285-60-0 | 4,4' | Building block for organic semiconductors in OPVs and OLEDs; precursor for conductive polymers. chemimpex.com |

| 5,5'-Dibromo-2,2'-bithiophene | 4805-43-8 | 5,5' | Precursor for various conjugated polymers and oligomers used in organic electronics. |

Table 2: Impact of Functional Groups on Bithiophene Properties

| Functional Group | Typical Position(s) | Role and Impact on Properties |

|---|---|---|

| Bromo (-Br) | 2, 2', 3, 3', 5, 5' | Reactive Site: Enables extension of conjugation via cross-coupling reactions (e.g., Suzuki, Stille). ossila.comnih.govElectronic Modifier: Weakly electron-withdrawing. Solubility: Can improve solubility and processability. chemimpex.com |

| Formyl (-CHO) | 4, 4', 5, 5' | Electron Acceptor: Modulates electronic structure, creating donor-acceptor character. researchgate.netReactive Handle: Allows for further functionalization via condensation reactions (e.g., Knoevenagel). researchgate.net |

| Alkyl (-R) | 3, 3' | Solubilizing Group: Improves solubility in organic solvents for solution processing. Morphology Control: Influences molecular packing and film microstructure. ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(2-bromo-4-formylthiophen-3-yl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O2S2/c11-9-7(5(1-13)3-15-9)8-6(2-14)4-16-10(8)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBENIJOZFNGNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)C2=C(SC=C2C=O)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221107 | |

| Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26554-59-6 | |

| Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26554-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene and Its Advanced Intermediates

Construction of the 3,3'-Bithiophene (B186561) Core

The formation of the carbon-carbon bond linking two thiophene (B33073) rings at their 3-positions is the foundational step. Metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for achieving this transformation, offering high yields and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. wiley-vch.de For the synthesis of 3,3'-bithiophenes, strategies typically involve the coupling of a 3-halothiophene with a 3-thienyl organometallic reagent.

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is advantageous for its use of readily prepared Grignard reagents. organic-chemistry.org The synthesis of a 3,3'-bithiophene core via Kumada coupling would typically involve the reaction of a 3-thienylmagnesium halide with a 3-halothiophene.

The general mechanism involves the oxidative addition of the organic halide to the metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While effective, the utility of the Kumada reaction can be limited by the high reactivity of Grignard reagents, which may not tolerate certain functional groups. organic-chemistry.org Improvements in this method have focused on catalyst systems and the use of alternative solvents like 2-methyl tetrahydrofuran (B95107) to minimize side-product formation and allow for higher reagent concentrations. google.comgoogle.com

Table 1: Overview of Kumada Cross-Coupling for Thiophene Derivatives

| Parameter | Description | Typical Components/Conditions |

| Organometallic Reagent | Grignard Reagent | 3-Thienylmagnesium bromide/chloride |

| Organic Halide | Aryl or Vinyl Halide | 3-Bromothiophene (B43185) or 3-chlorothiophene |

| Catalyst | Nickel or Palladium complexes | Ni(dppp)Cl₂, Pd(PPh₃)₄ |

| Solvent | Ethereal solvents | Tetrahydrofuran (THF), Diethyl ether, 2-Methyl-THF |

| Key Advantage | Economic, direct use of Grignard reagents. organic-chemistry.org | Readily available starting materials. |

| Limitation | Limited functional group tolerance. organic-chemistry.org | Potential for dithienyl side-product generation. google.comgoogle.com |

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide catalyzed by a palladium complex. researchgate.netmdpi.com Its popularity stems from the mild reaction conditions, commercial availability and stability of organoboron reagents, and high tolerance for a wide range of functional groups. gre.ac.uk

For the synthesis of a 3,3'-bithiophene, this would involve coupling a 3-thiopheneboronic acid with a 3-halothiophene. The reaction typically requires a base to activate the organoboron species for the transmetalation step. mdpi.com This method has been successfully applied to synthesize various thiophene-containing biaryls and macrocycles. researchgate.netacs.org

Table 2: Overview of Suzuki-Miyaura Cross-Coupling for Thiophene Derivatives

| Parameter | Description | Typical Components/Conditions |

| Organometallic Reagent | Organoboron Compound | 3-Thiopheneboronic acid or its pinacol (B44631) ester |

| Organic Halide | Aryl or Vinyl Halide/Triflate | 3-Bromothiophene, 3-Iodothiophene |

| Catalyst | Palladium complexes | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Inorganic base | Na₂CO₃, K₂CO₃, NaOH |

| Solvent | Often aqueous mixtures | Toluene/Water, THF/Water, n-Butanol/Water acs.org |

| Key Advantage | High functional group tolerance, stable reagents. researchgate.net | Environmentally benign boron byproducts. |

| Limitation | Potential for competitive protodeboronation. | Catalyst sensitivity. |

The Stille coupling reaction joins an organostannane (organotin) compound with an organic halide, catalyzed by palladium. wiley-vch.delibretexts.org A key advantage of the Stille reaction is its exceptional tolerance for a vast array of functional groups, as organostannanes are generally unreactive towards many functionalities that are incompatible with more reactive organometallics. wiley-vch.deacs.org

To form a 3,3'-bithiophene, a 3-(tributylstannyl)thiophene can be coupled with a 3-halothiophene. The reaction proceeds under neutral, mild conditions and does not require a base. harvard.edu While highly effective, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction products. harvard.edu Despite this, Stille coupling remains a powerful method for synthesizing complex molecules, including conjugated polymers and heteropolyaromatics. wiley-vch.deacs.orgnih.gov

Table 3: Overview of Stille Cross-Coupling for Thiophene Derivatives

| Parameter | Description | Typical Components/Conditions |

| Organometallic Reagent | Organostannane | 3-(Tributylstannyl)thiophene, 3-(Trimethylstannyl)thiophene |

| Organic Halide | Aryl or Vinyl Halide/Triflate | 3-Bromothiophene, 3-Iodothiophene |

| Catalyst | Palladium complexes | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Phosphine ligands (optional but common) | P(o-tol)₃, AsPh₃ harvard.edu |

| Solvent | Anhydrous, non-polar solvents | Toluene, Dioxane, DMF |

| Key Advantage | Excellent functional group tolerance. wiley-vch.de | Mild, neutral reaction conditions. |

| Limitation | Toxicity of organotin reagents and byproducts. libretexts.org | Stoichiometric tin waste. |

Beyond cross-coupling of two different partners, the 3,3'-bithiophene core can be formed through the homocoupling or dimerization of a single 3-substituted thiophene precursor. One common method involves the oxidative coupling of a 3-lithiated thiophene. For instance, treating 3-bromothiophene with a strong base like lithium diisopropylamide (LDA) generates a 2-lithio-3-bromothiophene intermediate, which can then be oxidatively coupled using a transition metal salt such as copper(II) chloride (CuCl₂) to form 3,3'-dibromo-2,2'-bithiophene (B32780) directly. chemicalbook.com Similarly, hexabutylditin can mediate the homocoupling of compounds like 5-bromothiophene-2-carboxaldehyde. nih.gov These methods provide a direct route to symmetrically substituted bithiophenes.

Metal-Catalyzed Cross-Coupling Strategies for Bithiophene Formation

Regioselective Bromination at the 2,2' Positions

Once the 3,3'-bithiophene core is constructed, the next critical step towards the target intermediate is the regioselective bromination at the 2 and 2' positions. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (alpha-positions, C2 and C5) are the most activated and sterically accessible for electrophilic attack.

For a 3,3'-bithiophene, the 2, 2', 5, and 5' positions are all alpha-positions. However, the 2 and 2' positions are generally favored for substitution. Reagents such as N-Bromosuccinimide (NBS) in solvents like a chloroform (B151607)/acetic acid mixture are commonly used to achieve regioselective bromination of 3-alkylthiophenes at the 2-position. acs.org This selectivity is driven by the electronic activation of the alpha-positions. By controlling the stoichiometry of the brominating agent and the reaction conditions, it is possible to achieve selective dibromination at the 2,2'-positions of the 3,3'-bithiophene core, yielding the crucial 2,2'-dibromo-3,3'-bithiophene intermediate. Other brominating systems, such as bromine in a suitable solvent, can also be employed, though careful control of conditions is necessary to avoid over-bromination or the formation of isomers. nih.gov

Electrophilic Bromination Techniques and Selectivity Control

Electrophilic aromatic substitution is the most direct method for the halogenation of thiophene rings. The α-positions (adjacent to the sulfur atom) of thiophene are significantly more reactive than the β-positions. In the case of 3,3'-bithiophene, the 2, 2', 5, and 5' positions are all α-positions and thus are primary targets for electrophilic attack.

Selective dibromination at the 2,2' positions can be achieved using N-Bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp The reaction's selectivity is highly dependent on the stoichiometry of the reagents and the reaction conditions, including solvent and temperature. manac-inc.co.jpnih.gov Using two equivalents of NBS allows for a controlled introduction of two bromine atoms. The reaction is typically performed in solvents like acetonitrile (B52724), or a mixture of chloroform and acetic acid, at temperatures ranging from 0 °C to room temperature to minimize over-bromination and side reactions. tcichemicals.com The inherent steric hindrance at the 5 and 5' positions, which are located in the sterically crowded "bay region" between the two rings, favors the substitution at the more accessible 2 and 2' positions.

| Reagent | Solvent | Temperature | Outcome | Reference |

| N-Bromosuccinimide (NBS) (2 equiv.) | Acetonitrile or CHCl₃/AcOH | 0 °C to RT | Selective bromination at the most activated and sterically accessible positions. | manac-inc.co.jpnih.govtcichemicals.com |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Can lead to multiple brominations, including tetrabromination, if not carefully controlled. | nih.gov |

This table outlines common conditions for electrophilic bromination of thiophene derivatives.

Bromodecarboxylation Strategies

An alternative, albeit more indirect, pathway to 2,2'-dibromo-3,3'-bithiophene involves bromodecarboxylation. This strategy begins with a precursor molecule, 3,3'-bithiophene-2,2'-dicarboxylic acid. The carboxylic acid groups are then replaced with bromine atoms.

The classical method for this transformation is the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with elemental bromine. thieme-connect.de Modern variations of this reaction offer milder conditions and avoid the need for heavy metal salts. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst can effect the transformation. acs.org This method, known as the Cristol-Firth modification, can be applied to both aliphatic and aromatic carboxylic acids. acs.org While synthetically viable, this multi-step approach (requiring the initial synthesis of the dicarboxylic acid) is generally less efficient than direct electrophilic bromination of the parent 3,3'-bithiophene.

Introduction of Formyl Functionalities at the 4,4' Positions

With the 2,2'-dibromo-3,3'-bithiophene intermediate in hand, the next critical step is the introduction of formyl (-CHO) groups at the 4 and 4' positions. The electronic properties and steric environment of the dibrominated core heavily influence the strategy for this transformation.

Vilsmeier-Haack Formylation in Thiophene Chemistry

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

When applied to 2,2'-dibromo-3,3'-bithiophene, the Vilsmeier reagent will attack the available C-H positions (4,4' and 5,5'). The bromine atoms at the 2,2' positions exert a deactivating inductive effect, making the formylation more challenging than on an unsubstituted bithiophene. However, regioselectivity is expected to be controlled by steric factors. The 5,5' positions are severely sterically hindered due to their proximity to the bromine atoms at the 2,2' positions and the adjacent thiophene ring. Consequently, electrophilic attack by the bulky Vilsmeier reagent is strongly favored at the less hindered 4,4' positions, leading to the desired product.

| Reagents | Typical Substrate | Key Features | Reference |

| DMF, POCl₃ | Electron-rich arenes/heteroarenes | Mild and efficient for activated rings. | ijpcbs.comorganic-chemistry.org |

| N-Methylformanilide, POCl₃ | Anthracene, Anilines | Can formylate a range of substrates. | wikipedia.org |

This table summarizes reagents for the Vilsmeier-Haack formylation.

Selective Formylation via Organometallic Intermediates (e.g., Lithiation-Quench)

Formylation via organometallic intermediates provides an alternative route that relies on the generation of a nucleophilic carbon species. commonorganicchemistry.com The typical process involves deprotonation of an aromatic C-H bond with a strong organolithium base, such as n-butyllithium (n-BuLi), to form an aryllithium species. This intermediate is then quenched with an electrophilic formylating agent like DMF.

The application of this method to 2,2'-dibromo-3,3'-bithiophene is complicated by several competing reaction pathways.

Lithium-Halogen Exchange : The reaction of aryl bromides with n-BuLi often results in a rapid lithium-halogen exchange, which would occur at the 2,2' positions. nih.govup.ac.za This is not a productive pathway for the desired 4,4'-diformylation.

Deprotonation at C5/C5' : The protons at the 5,5' positions are α to the thiophene sulfur and are generally the most acidic. Direct deprotonation would likely occur at these sites, leading to formylation at the wrong position.

Deprotonation at C4/C4' : Selective deprotonation at the target 4,4' positions is challenging due to the lower acidity of β-protons compared to α-protons on a thiophene ring. Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially favor deprotonation at the less hindered 4,4' positions, but this selectivity is not guaranteed.

Due to these challenges, selective formylation of 2,2'-dibromo-3,3'-bithiophene at the 4,4' positions via a lithiation-quench strategy is considered difficult and less practical than the Vilsmeier-Haack approach.

Asymmetric Formylation Approaches

The target molecule, 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002), possesses substitution at all four positions ortho to the inter-ring C3-C3' bond. This substitution pattern creates a significant steric barrier to rotation around the single bond, giving rise to atropisomerism—a form of axial chirality. Consequently, the molecule can exist as a pair of non-superimposable enantiomers.

The synthesis of a single enantiomer (an asymmetric synthesis) of this compound would require an enantioselective formylation step. Direct asymmetric formylation methods are not common. However, several strategies could be envisioned:

Chiral Catalyst/Ligand: A metal-catalyzed formylation reaction employing a chiral ligand could potentially differentiate between the two prochiral 4-positions. nih.govresearchgate.net

Asymmetric Deprotonation: The use of a chiral lithium amide base could selectively deprotonate one of the two 4-positions, and subsequent quenching with DMF would yield an enantiomerically enriched product.

These approaches remain largely theoretical for this specific substrate and represent a significant synthetic challenge. The development of such methods is at the forefront of research in asymmetric catalysis and the synthesis of chiral materials. nsf.govnih.govmdpi.com

Sequential Multistep Synthesis Protocols for this compound

Based on the analysis of the individual reaction steps, the most logical and efficient protocol for the synthesis of this compound follows a two-step sequence starting from 3,3'-bithiophene.

Step 1: Selective Dibromination The synthesis commences with the regioselective dibromination of 3,3'-bithiophene. The substrate is treated with two equivalents of N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction is maintained at a controlled temperature, typically 0 °C, and allowed to warm to room temperature to ensure selective substitution at the sterically accessible and electronically activated 2,2' positions. Workup and purification yield the key intermediate, 2,2'-dibromo-3,3'-bithiophene.

Step 2: Diformylation The 2,2'-dibromo-3,3'-bithiophene intermediate is then subjected to Vilsmeier-Haack conditions. The substrate is treated with a pre-formed or in situ generated Vilsmeier reagent (from POCl₃ and excess DMF, which also serves as the solvent). The reaction may require heating to overcome the deactivating effect of the bromine substituents. The electrophilic attack occurs preferentially at the less sterically hindered 4,4' positions. An aqueous workup hydrolyzes the intermediate iminium salt to afford the final product, this compound.

This sequential protocol represents the most viable pathway, prioritizing high regioselectivity in both the bromination and formylation steps to achieve the desired, highly substituted bithiophene architecture.

Advanced Spectroscopic and Structural Characterization of 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002). By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure features two equivalent thiophene (B33073) rings, meaning there will be only two distinct proton signals.

Aldehydic Proton (-CHO): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the carbonyl group. This signal is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm.

Thiophene Ring Proton (C5-H): Each thiophene ring has a single proton at the 5-position. This proton is adjacent to the sulfur atom and is part of an aromatic system. Its chemical shift would be influenced by the electron-withdrawing effects of both the adjacent formyl group at the 4-position and the bromine atom at the 2-position. Consequently, this proton is also expected to be significantly deshielded and appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm. The absence of adjacent protons would result in a singlet multiplicity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Thiophene (C5-H) | 7.5 - 8.5 | Singlet (s) |

Note: Data are predicted based on spectroscopic principles and analysis of similar structures. Solvent: CDCl₃.

The ¹³C NMR spectrum, including broadband proton-decoupled analysis, would provide critical information about the carbon framework. Due to the molecule's symmetry, five distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): The carbon atom of the formyl group is the most deshielded carbon in the molecule and is expected to appear far downfield, typically in the range of 180-190 ppm.

Thiophene Ring Carbons:

C3 and C3': The carbons involved in the inter-ring bond are expected to have a chemical shift influenced by their connection to the other thiophene ring.

C4 and C4': These carbons are attached to the electron-withdrawing formyl groups, which would shift their resonance downfield.

C2 and C2': The carbons bonded to the bromine atoms (C-Br) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

C5 and C5': These carbons are attached to the sole thiophene protons.

The precise assignment would be confirmed using two-dimensional techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Thiophene C2/C2' (C-Br) | 110 - 120 |

| Thiophene C3/C3' (C-C) | 135 - 145 |

| Thiophene C4/C4' (C-CHO) | 140 - 150 |

| Thiophene C5/C5' (C-H) | 125 - 135 |

Note: Data are predicted based on spectroscopic principles and analysis of similar structures. Solvent: CDCl₃.

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, no significant H-H couplings are expected, which would be confirmed by the absence of cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the thiophene proton signal (C5-H) to its corresponding carbon signal (C5).

High-Resolution Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation patterns of the compound, providing further structural proof.

The exact mass of this compound (C₁₀H₄Br₂O₂S₂) would be calculated and compared with the experimentally determined value. The presence of two bromine atoms would produce a characteristic isotopic pattern for the molecular ion peak (M⁺), with three distinct peaks in an approximate 1:2:1 ratio (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

GC-MS analysis could be used to assess the purity of the compound and obtain its electron ionization (EI) mass spectrum. The retention time in the gas chromatogram would serve as a characteristic identifier. The mass spectrum would show the molecular ion peak and various fragment ions. Predicted fragmentation pathways could include:

Loss of a bromine atom ([M-Br]⁺).

Loss of a formyl group ([M-CHO]⁺).

Cleavage of the inter-ring C-C bond.

Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing molecules that might be thermally unstable or less volatile, minimizing fragmentation and typically showing a prominent molecular ion or protonated molecular ion peak ([M+H]⁺). This would be invaluable for unequivocally confirming the molecular weight of the compound. The characteristic isotopic pattern from the two bromine atoms would also be clearly visible with this technique.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z | Isotopic Pattern |

| Molecular Ion [M]⁺ | C₁₀H₄Br₂O₂S₂ | 397.8 (for ⁷⁹Br₂) | 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺ |

| Fragment [M-Br]⁺ | C₁₀H₄BrO₂S₂ | 318.9 | Characteristic pattern for one Br atom |

| Fragment [M-CHO]⁺ | C₉H₃Br₂OS₂ | 368.8 | Characteristic pattern for two Br atoms |

Note: m/z values are approximated for the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the vibrational modes of the chemical bonds, researchers can gain a "fingerprint" of the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, characteristic IR bands would be expected for its key functional groups.

The most prominent absorption would likely be the carbonyl (C=O) stretching vibration of the two formyl groups. This is typically a strong and sharp band appearing in the region of 1650-1700 cm⁻¹. The exact position would be sensitive to electronic effects from the bithiophene ring and any intermolecular interactions in the solid state.

Vibrations associated with the bithiophene core would also be present. The C=C stretching vibrations of the thiophene rings generally appear in the 1400-1550 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The C-S stretching modes of the thiophene rings are typically weaker and found at lower wavenumbers, often between 600-900 cm⁻¹. The C-Br stretching vibrations would also be expected at lower frequencies, typically below 700 cm⁻¹.

Hypothetical IR Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Thiophene Ring) | 3100 - 3000 | Medium to Weak |

| C=O Stretch (Formyl Group) | 1700 - 1650 | Strong |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 | Medium to Strong |

| C-H Bend (In-plane) | 1300 - 1000 | Medium |

| C-S Stretch (Thiophene Ring) | 900 - 600 | Weak to Medium |

Note: This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms are more prominent in Raman spectra.

For this compound, the symmetric stretching of the C=C bonds in the thiophene rings would likely produce a strong Raman signal. The C-S and C-Br bonds, involving heavier atoms, would also be expected to be Raman active at lower frequencies. The carbonyl stretch of the formyl groups would also be observable, though its intensity relative to the ring modes can vary. The inter-ring C-C bond stretching between the two thiophene units would also contribute to the Raman spectrum, providing insight into the torsional angle between the rings.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence, provide crucial information about the electronic structure and excited-state properties of a molecule, which are vital for assessing its potential in optoelectronic applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transition is typically the π-π* transition.

The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the bithiophene core significantly influences this energy gap. The presence of electron-withdrawing formyl groups and the heavy bromine atoms would be expected to red-shift the absorption compared to unsubstituted 3,3'-bithiophene (B186561), pushing the λmax to longer wavelengths. The solvent used for the measurement can also influence the absorption spectrum due to solvatochromic effects.

Photoluminescence and Fluorescence Emission Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules, this involves the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift).

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in determining the efficiency of the emission process. The presence of heavy atoms like bromine can often lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, potentially favoring phosphorescence over fluorescence.

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence (TRPL) measures the decay of photoluminescence intensity over time after excitation with a short pulse of light. This provides information about the lifetime of the excited state. The fluorescence lifetime is an intrinsic property of a molecule and is sensitive to its environment and any quenching processes. For a molecule like this compound, TRPL studies could reveal the kinetics of the excited state, including the rates of radiative and non-radiative decay pathways, which are critical for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or sensors.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the resulting scattering pattern is analyzed to deduce the arrangement of atoms.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides precise information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. This technique is the definitive method for determining the exact molecular geometry in the solid state.

A search for the single crystal structure of this compound did not yield any specific crystallographic data. Such an analysis would be crucial to understanding the planarity of the bithiophene core, the orientation of the formyl and bromo substituents, and the nature of intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

Powder X-ray Diffraction of Thin Films and Bulk Materials

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, including thin films and bulk powders. It provides information on the crystalline phases present, crystal lattice parameters, and the degree of crystallinity.

No powder XRD patterns for thin films or bulk materials of this compound were found in the literature. This data would be valuable for assessing the material's purity, identifying different polymorphic forms, and understanding the morphology and orientation of molecules in thin-film applications, which is particularly relevant for organic electronics.

Electrochemical Characterization: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It provides information about the potentials at which a molecule is oxidized and reduced, which is essential for determining its electron-donating or electron-accepting character and for estimating the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Oxidation Potentials and Highest Occupied Molecular Orbital (HOMO) Levels

The oxidation potential (Eox) measured by cyclic voltammetry corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). This value is critical for evaluating the electron-donating ability of a molecule and is a key parameter in the design of materials for organic electronics, such as organic photovoltaics and light-emitting diodes.

Specific experimental data for the oxidation potential and the corresponding HOMO energy level of this compound are not available in the reviewed literature.

Interactive Data Table: Oxidation Potential and HOMO Level

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | HOMO Level (eV) |

|---|

Reduction Potentials and Lowest Unoccupied Molecular Orbital (LUMO) Levels

The reduction potential (Ered) provides information about the energy released when an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO). This parameter is a measure of the molecule's electron-accepting capability. The combination of HOMO and LUMO levels determines the electrochemical band gap of the material.

Experimental values for the reduction potential and the calculated LUMO energy level for this compound could not be found.

Interactive Data Table: Reduction Potential and LUMO Level

| Compound | Reduction Potential (Ered vs. Fc/Fc+) | LUMO Level (eV) |

|---|

Theoretical and Computational Investigations on 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a comprehensive analysis of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002), the following studies would be essential.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would provide valuable insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that helps in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Such a study would typically involve optimizing the geometry of the molecule and then calculating the energies and spatial distributions of its molecular orbitals. The results would indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The calculated energy gap would be instrumental in understanding the molecule's potential applications in organic electronics.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description |

|---|---|

| Functional | A specific approximation to the exchange-correlation energy, such as B3LYP or PBE0. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function, for instance, 6-31G(d,p) or cc-pVTZ. |

| Solvation Model | A model to simulate the effects of a solvent on the molecule's properties, if not in the gas phase. |

| Calculated Properties | HOMO Energy, LUMO Energy, HOMO-LUMO Energy Gap, Electron Density Distribution, etc. |

Conformational Analysis and Torsional Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The two thiophene (B33073) rings can rotate relative to each other around the central C-C bond. A conformational analysis would be necessary to identify the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by calculating the potential energy of the molecule as a function of the dihedral angle between the two thiophene rings.

The results of this analysis are often visualized as a torsional potential energy surface, which plots the energy of the molecule versus the inter-ring dihedral angle. This surface would reveal the energy barriers to rotation and the preferred conformations (energy minima) of the molecule. Understanding the conformational landscape is crucial as it can significantly influence the molecule's electronic and optical properties.

Insights into Intramolecular Charge Transfer (ICT) Characteristics

The presence of electron-donating (thiophene rings) and electron-withdrawing (diformyl groups) moieties in this compound suggests the possibility of intramolecular charge transfer (ICT). Upon excitation with light, an electron may be transferred from the donor part to the acceptor part of the molecule.

Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the nature and extent of this charge transfer. By analyzing the changes in electron density distribution between the ground and excited states, it is possible to characterize the ICT process. This information is vital for applications in areas such as nonlinear optics and fluorescent probes.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can also be employed to predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound.

These simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of the predicted NMR parameters depends on the level of theory and the basis set used in the calculations.

Table 2: Hypothetical Simulated ¹H NMR Data for this compound

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| Thiophene-H | Data not available |

Calculated UV-Vis and Photoluminescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and emission, as well as the corresponding oscillator strengths.

These calculations would provide a theoretical understanding of the electronic transitions responsible for the molecule's color and fluorescence properties. Comparing the calculated spectra with experimental measurements is a standard procedure for validating the computational methodology and for interpreting the experimental results.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

The conformational landscape of bithiophenes is largely dictated by the torsional angle between the two thiophene rings. dntb.gov.uawhiterose.ac.uk For substituted bithiophenes, the interplay of steric and electronic effects of the substituents governs the preference for either a planar (syn or anti) or a non-planar conformation. researchgate.netmdpi.com In the case of this compound, the presence of bromine atoms and formyl groups at these specific positions is expected to introduce significant steric hindrance, likely favoring a non-planar, twisted conformation in the ground state. whiterose.ac.uk MD simulations would be instrumental in exploring the potential energy surface of this molecule, identifying the most stable conformers, and quantifying the energy barriers for rotation around the inter-ring bond. These simulations could reveal the dynamic behavior of the molecule in different environments, such as in solution or in the solid state, providing insights into its structural adaptability.

Table 1: Key Intermolecular Interactions Investigated in Thiophene Derivatives

| Interaction Type | Description | Potential Role in this compound |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. mdpi.com | The bromine atoms can interact with the oxygen atoms of the formyl groups or other Lewis basic sites, influencing crystal packing. researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. rsc.org | The thiophene rings can stack upon each other, facilitating charge transport in organic electronic devices. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The formyl groups could potentially participate in weak C-H···O hydrogen bonds, further stabilizing the crystal structure. |

Computational Mechanistic Studies of Reactivity and Functionalization Pathways

Computational mechanistic studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the reactivity and potential functionalization pathways of organic molecules. scispace.comrajpub.com For this compound, such studies would provide valuable insights into its electronic structure and how this governs its chemical behavior.

The reactivity of a molecule can be rationalized by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.comresearchgate.net The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. For this compound, the electron-withdrawing nature of the formyl and bromo substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted bithiophene. DFT calculations can precisely quantify these energies and visualize the orbital distributions, identifying the most probable sites for electrophilic and nucleophilic attack.

Furthermore, computational studies can map out the reaction mechanisms for various functionalization reactions. The bromine atoms on the thiophene rings are versatile handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to extend the π-conjugation of the molecule. scispace.com Theoretical calculations can model the reaction pathways of these transformations, determining the activation energies and identifying key intermediates and transition states. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives.

Similarly, the formyl groups can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Computational mechanistic studies can explore the energetics of these pathways, providing a deeper understanding of the regioselectivity and stereoselectivity of such reactions. By simulating different reaction conditions, it is possible to predict the most favorable routes to desired products, guiding synthetic efforts.

Table 2: Computationally Explored Reactivity Descriptors and Functionalization Pathways for Thiophene Derivatives

| Computational Method | Investigated Property | Relevance to this compound |

| DFT | HOMO-LUMO energy levels and distribution | Predicts sites for electrophilic and nucleophilic attack, indicating overall reactivity. rroij.comresearchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electron-rich and electron-poor regions susceptible to reaction. scispace.com |

| Transition State Theory | Activation energies of reaction pathways | Elucidates the mechanism of functionalization reactions at the bromine and formyl sites, aiding in the design of synthetic routes. |

| NBO Analysis | Charge transfer and orbital interactions | Provides insights into the electronic effects of the substituents and their influence on reactivity. researchgate.net |

Applications of 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene in Advanced Functional Materials

Building Blocks for Organic Electronic and Optoelectronic Devices

The unique electronic properties of the bithiophene unit, combined with the synthetic handles provided by the formyl and bromo substituents, position 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) as a key intermediate for various organic electronic devices. The bromine atoms can facilitate cross-coupling reactions, while the formyl groups are suitable for condensation reactions, enabling the creation of diverse polymer architectures.

Precursors for High-Performance Organic Field-Effect Transistors (OFETs)

While direct studies on polymers derived exclusively from this compound for Organic Field-Effect Transistors (OFETs) are not extensively documented, the broader class of bithiophene-based polymers is well-established in this field. These polymers are integral to the performance of OFETs, which are essential components of flexible displays, sensors, and RFID tags. researchgate.net The electrical performance of OFETs is highly dependent on the charge transport properties of the organic semiconductor used. researchgate.net

Polymers synthesized from bithiophene derivatives often exhibit good charge carrier mobility. For instance, diketopyrrolopyrrole-based polymers incorporating bithiophene units have shown promising charge transport properties. nih.gov The introduction of different functional groups, such as in this compound, can influence the polymer's morphology, solubility, and electronic characteristics, which in turn affects the OFET performance. The alkyl side chain length in similar donor-acceptor copolymers has also been shown to impact the electrical performance of OFETs. nih.gov

Below is a table summarizing the performance of OFETs based on various bithiophene-derived polymers to illustrate the potential of materials synthesized from this compound.

| Polymer System | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |

| PTTDPP-BT | SiO₂ | 0.068 | > 10⁵ |

| PTTDPP-BSe | SiO₂ | 0.029 | > 10⁵ |

| PffBT4T-2OD | Ion-Gel | ~10 | ~10⁴ |

| PffBT4T-2DT | Ion-Gel | ~15 | ~10⁴ |

Note: This table presents data for polymers related to the subject compound to indicate typical performance ranges.

Components in Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

Bithiophene derivatives are frequently employed in the active layer of organic photovoltaic (OPV) cells and as components of sensitizers in dye-sensitized solar cells (DSSCs). The versatility of this compound makes it a candidate for the synthesis of both donor and acceptor materials for OPVs. Donor-acceptor (D-A) conjugated polymers are a significant class of materials for OPVs due to their tunable optical and electrochemical properties. nih.govthieme-connect.de

In OPV devices, the active layer typically consists of a blend of an electron donor and an electron acceptor material. advancedsciencenews.com Upon light absorption, excitons (bound electron-hole pairs) are generated and must be dissociated at the donor-acceptor interface for charge generation. The separated charges are then transported through the respective donor and acceptor domains to the electrodes. The efficiency of these processes is highly dependent on the molecular structure and morphology of the active layer materials. semanticscholar.org

The power conversion efficiency (PCE) of an OPV device is a key performance metric, determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The choice of monomer, such as this compound, can significantly impact these parameters. For instance, the bandgap of the resulting polymer affects the light absorption range and thus the Jsc. The energy levels of the polymer influence the Voc. mdpi.com

The following table shows the performance of various OPV devices utilizing bithiophene-based materials, providing a benchmark for the potential of polymers derived from this compound.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PBDT-oTz | BTP-eC9 | 15.02 | 0.830 | 26.41 | 68.56 |

| P15 | BTP-eC9 | 11.53 | - | 22.04 | 65.87 |

| RCNR | PC₆₀BM | 2.69 | 0.79 | 9.68 | - |

| IDT-BT-IC4F based | PBDB-T | 3.37 | 0.86 | 8.31 | 47 |

Note: This table presents data for various bithiophene-derived materials to indicate typical performance ranges.

In DSSCs, organic dyes with a D-π-A structure are used as sensitizers. The π-bridge, which can be constructed from units like bithiophene, plays a vital role in the optical absorption and charge transfer properties of the dye. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting Layers (HTLs)

Materials derived from 4,4'-dibromo-3,3'-bithiophene have been recognized for their potential in OLEDs due to their ability to facilitate charge transport. chemimpex.com DFT and TDDFT studies have been used to design bithiophene-based molecules as hole-transporting materials, indicating that their frontier molecular orbital levels can be tuned for effective hole transfer. nih.gov The design of such materials often involves creating structures with appropriate HOMO energy levels to match the work function of the anode and the HOMO of the emissive layer.

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials

The reactive formyl groups of this compound make it an excellent candidate for the synthesis of Covalent Organic Frameworks (COFs) and other porous organic polymers. COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. nih.govnih.gov

Thiophene-based building blocks have been successfully incorporated into COFs, leading to materials with interesting electronic properties. nih.govresearchgate.net The synthesis of COFs often involves condensation reactions, such as the formation of imine links from aldehyde and amine precursors. The dialdehyde functionality of this compound allows it to act as a linker in the formation of 2D or 3D COF structures. For instance, a bithiophene-based dinitrile has been used in Knoevenagel polymerization with a hexa(4-formylphenyl) derivative to create a 2D sp2-carbon-linked conjugated polymer. unito.it

The incorporation of the bithiophene unit into the COF backbone can impart semiconducting properties to the framework, making it potentially useful for electronic applications. researchgate.net Additionally, porous organic polymers based on various aromatic units have been synthesized for applications such as heterogeneous catalysis. researchgate.net

Design Principles for Oligothiophene-Bridged COFs

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The design of oligothiophene-bridged COFs leverages the excellent electronic and charge-transport properties of thiophene-based materials. nih.govacs.org The goal is to create highly ordered, π-stacked columnar structures that facilitate efficient charge and exciton (B1674681) migration, making them suitable for optoelectronic applications. nih.gov

Key design principles for incorporating building blocks like this compound into COFs include:

Building Block Symmetry and Geometry: The symmetry of the building blocks dictates the topology of the resulting COF. While symmetric building blocks are often used, recent strategies have employed asymmetric modifications on symmetric backbones to construct highly crystalline COFs. nih.gov The C2v symmetry of this compound makes it a suitable linear linker that can be combined with multitopic nodes (e.g., trigonal or tetragonal amines) to form 2D frameworks.

Reversible Bond Formation: The construction of crystalline COFs relies on reversible reactions that allow for "error-correction" during the growth of the framework. The diformyl groups of the bithiophene monomer are ideal for forming imine linkages through condensation with multidentate amines (e.g., 1,3,6,8-tetrakis(4-aminophenyl)pyrene). nih.govacs.org This is a widely used, robust method for synthesizing stable and highly crystalline 2D COFs. nih.gov

Stacking and Porosity: The planarity of the bithiophene unit promotes π-π stacking between the layers of the 2D sheets, creating ordered 1D channels. mdpi.com This stacking is crucial for charge transport through the framework. nih.gov The length of the bithiophene linker influences the pore size of the COF, which can be tailored for specific applications like gas storage or sensing. A synchronized offset stacking approach can be used to achieve superior crystallinity and close-packed arrangements of the subunits. acs.org

A new building block design strategy involves using asymmetric modifications on an otherwise symmetric backbone, which has enabled the construction of a series of highly crystalline quaterthiophene-derived COFs with tunable electronic properties. acs.orgnih.gov This approach could be adapted for this compound to control the framework's assembly and properties.

Modulation of Optoelectronic Properties via Heavy Atom Effects in COFs

The optoelectronic properties of oligothiophene-based COFs can be finely tuned by modifying the chemical structure of the building blocks. The presence of bromine atoms in this compound introduces a "heavy atom effect," which significantly influences the photophysical properties of the resulting COF.

The heavy atom effect, arising from the large spin-orbit coupling constant of heavy atoms like bromine or iodine, enhances the rate of intersystem crossing (ISC). researchgate.net This is the process where an excited molecule transitions from a singlet state (S1) to a triplet state (T1).

Key Impacts of the Heavy Atom Effect in COFs:

| Photophysical Process | Effect of Bromine Atoms | Consequence for COF Properties |

| Intersystem Crossing (S1 → T1) | Rate is significantly increased. | Enhanced generation of triplet excitons. |

| Fluorescence (S1 → S0) | Quenched due to competition with ISC. | Lower fluorescence quantum yield. |

| Phosphorescence (T1 → S0) | Rate of this spin-forbidden transition is increased. | Potential for room-temperature phosphorescence. |

This modulation of excited state dynamics is highly desirable for several applications:

Photodynamic Therapy: Materials with enhanced triplet state generation can be used as photosensitizers to produce singlet oxygen.

Organic Light-Emitting Diodes (OLEDs): Controlling the balance between singlet and triplet excitons is crucial for optimizing device efficiency.

Photon Upconversion: Triplet-triplet annihilation processes, facilitated by long-lived triplet states, can be exploited.

By incorporating this compound into a COF, the bromine atoms are precisely positioned throughout the material's framework. This allows for systematic control over the spin-orbit coupling within the material, enabling the rational design of COFs with specific photophysical responses. researchgate.net

Development of Chemo-Sensors and Biosensors

Thiophene (B33073) and bithiophene derivatives are exceptional platforms for developing chemosensors and biosensors due to their outstanding photophysical properties and the ease with which they can be functionalized. researchgate.net The this compound molecule is a promising candidate for sensor applications, primarily due to its reactive aldehyde groups.

The aldehyde functionalities can readily undergo condensation reactions (Schiff base formation) with primary amines. This reaction provides a straightforward method for covalently attaching the bithiophene fluorophore to a wide range of recognition units, such as:

Anion Receptors: Amines designed to bind specific anions (e.g., cyanide, fluoride).

Cation Ligands: Molecules capable of chelating specific metal ions (e.g., Zn²⁺, Hg²⁺). mdpi.com

Biomolecules: Antibodies, enzymes, or DNA strands containing amine groups for biosensing applications. metu.edu.tr

The sensing mechanism often relies on modulating the electronic properties of the bithiophene core upon analyte binding. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). acs.org For example, a sensor based on a related bithiophene derivative was developed for the selective colorimetric detection of cyanide ions. nih.govresearchgate.net The interaction with cyanide induced a distinct color change, allowing for visual detection with a very low detection limit. nih.govresearchgate.net

Similarly, conducting polymers based on functionalized thiophenes are used in electrochemical biosensors. researchgate.net The presence of functional groups like amines on the polymer backbone allows for the immobilization of antibodies, enabling the detection of specific biomarkers like testosterone. metu.edu.tr The diformyl groups of this compound could be converted to other functionalities to facilitate such sensor designs.

Potential Sensor Design Based on this compound:

| Sensor Type | Recognition Moiety (example) | Analyte (example) | Signaling Mechanism |

| Chemosensor | Hydrazine derivative | Cyanide (CN⁻) | Colorimetric/Fluorometric change via ICT modulation. nih.govresearchgate.net |

| Chemosensor | Diamine ligand | Zinc ions (Zn²⁺) | Fluorescence turn-on via Chelation-Enhanced Fluorescence (CHEF). mdpi.com |

| Biosensor | Amine-terminated antibody | Specific antigen (e.g., Interferon-gamma) | Change in electrochemical signal or fluorescence. ntu.edu.tw |

Application in Liquid Crystalline Materials

Oligothiophenes are well-established mesogens used to create liquid crystalline (LC) materials for applications in organic electronics, such as field-effect transistors and photovoltaics. acs.org Their rigid, planar structure promotes the formation of ordered phases, while their π-conjugated nature provides the necessary electronic properties.

The ability of a molecule to form liquid crystalline phases (mesomorphism) is highly dependent on its molecular structure. For calamitic (rod-shaped) liquid crystals based on oligothiophenes, several factors are crucial: tandfonline.com

Rigid Core: The bithiophene unit in this compound provides the necessary rigid core. The planarity of this core is essential for anisotropic packing. mdpi.com

Terminal and Lateral Groups: The nature and position of substituents have a profound impact. The bromine atoms in the 2,2'-positions and the formyl groups in the 4,4'-positions increase the molecular width and polarity. This can influence the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures. mdpi.com

Flexible Chains: To induce mesomorphism, this compound would typically be further functionalized by converting the formyl groups into linkages (e.g., imines, esters) connected to flexible alkyl or alkoxy chains. The length of these chains plays a critical role in determining the thermal range of the LC phase. acs.org

Research on related thiophene-based liquid crystals has shown that introducing lateral substituents can disrupt molecular packing and lower clearing points. mdpi.com Conversely, extending the rigid core and attaching appropriate terminal chains can stabilize mesophases. nih.govacs.org The specific substitution pattern of this compound offers a unique combination of polarity, steric hindrance, and potential for further modification, allowing for the targeted design of novel LC materials.

The formation of a stable liquid crystalline phase is governed by a delicate balance of intermolecular interactions that promote long-range orientational order.

π-π Stacking and van der Waals Forces: The primary driving force for the self-assembly of oligothiophene LCs is the π-π stacking of the aromatic cores and the van der Waals interactions between the flexible chains. acs.org The dispersion interaction is the major source of attraction in thiophene dimers. acs.org

Dipolar Interactions: The electronegative sulfur and bromine atoms, along with the polar formyl groups, create a significant molecular dipole moment. Electrostatic interactions, though weaker than dispersion forces, are highly dependent on molecular orientation and play a crucial role in stabilizing the ordered LC phase. acs.orgorientjchem.org

Hydrogen Bonding: The formyl groups in this compound are potential hydrogen bond acceptors. While not capable of self-hydrogen bonding, they can form strong intermolecular hydrogen bonds if the molecule is co-assembled with hydrogen bond donors. This interaction can be a powerful tool to direct self-assembly, leading to the formation of supramolecular LC structures with enhanced stability and novel phase behaviors, such as those seen in guanine-oligothiophene conjugates. rsc.org

The interplay of these interactions determines the specific packing arrangement of the molecules and the resulting mesophase properties. nih.gov

Exploration in Non-Linear Optics

Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics, including optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugation, are promising candidates for NLO materials.

The NLO response of a molecule is governed by its hyperpolarizability (β for second-order, γ for third-order effects), which is highly sensitive to the molecular electronic structure. Key features for a large NLO response include:

π-Conjugated System: The bithiophene core provides a delocalized π-electron system that is easily polarized by an external electric field. nih.gov

Donor-Acceptor (D-π-A) Structure: A significant NLO response, particularly the second-order hyperpolarizability (β), is often achieved in molecules possessing electron-donating and electron-accepting groups connected by a π-bridge. researchgate.net The formyl groups (-CHO) on the bithiophene core are electron-withdrawing. By chemically modifying the molecule to introduce strong electron-donating groups, a potent D-π-A or D-A-D quadrupolar structure could be created.

Intramolecular Charge Transfer (ICT): Upon excitation, charge is transferred from the donor to the acceptor, leading to a large change in the molecule's dipole moment, which is a key contributor to high hyperpolarizability values. uci.edu

Studies on related bithiophene derivatives have shown that their NLO properties can be systematically tuned by varying the strength of the donor and acceptor groups and the length of the conjugated system. researchgate.netmdpi.com The this compound scaffold is an excellent starting point for synthesizing such NLO-active chromophores. The reactive formyl groups can be used as synthetic handles to introduce various donor or acceptor moieties, enabling the creation of a library of materials with tailored NLO properties. nih.gov

Polymer Chemistry and Conjugated Systems Derived from 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Polymerization Strategies Utilizing Diformyl and Dibromo Functionalities

The orthogonal reactivity of the bromo and formyl groups on the 3,3'-bithiophene (B186561) core enables chemists to selectively engage one set of functional groups while leaving the other available for subsequent reactions or to utilize both in complementary polymerization schemes.

The diformyl functionality of the monomer is ideal for condensation polymerizations, which involve the reaction between two different functional groups to form a larger structural unit, typically with the elimination of a small molecule like water.

Horner-Wadsworth-Emmons (HWE) Polymerization: The HWE reaction is a powerful method for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the E-alkene. wikipedia.orgorganic-chemistry.org In the context of polymerization, 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) can be reacted with a comonomer containing two phosphonate (B1237965) ylide groups, such as those derived from xylylene bis(phosphonates). This step-growth polymerization yields poly(arylene vinylene) derivatives where the vinylene linkages are incorporated into the polymer backbone. The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic attack on the aldehyde groups of the bithiophene monomer. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene, driving the polymerization forward. wikipedia.orgnih.gov

Knoevenagel Polycondensation: This reaction occurs between a carbonyl group (from the diformyl monomer) and a compound with an active methylene (B1212753) group (a -CH2- group flanked by electron-withdrawing groups), catalyzed by a weak base. nih.gov For instance, copolymerization of this compound with a comonomer like 1,4-phenylenediacetonitrile (B1346891) would yield a polymer with cyano-substituted vinylene linkages. These cyano groups significantly lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the resulting materials suitable as electron acceptors. A direct structural isomer, 5,5′-diformyl-2,2′-bithiophene, has been synthesized and subsequently condensed with 3,4-diaminobenzonitrile (B14204) to create bithiophene-substituted benzimidazoles, demonstrating the high reactivity of the diformyl-bithiophene system in condensation reactions. nih.gov

Table 1: Representative Conditions for Knoevenagel Condensation This table illustrates typical conditions for the Knoevenagel reaction, which is applicable to the diformyl monomer.

| Aldehyde Component | Active Methylene Component | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Ethyl cyanoacetate | Biogenic Carbonates (Ca:Ba 50:50) | Solvent-free | 100 °C | 87% | mdpi.com |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine (B6355638), AcOH | Benzene | 80 °C | 75% | nih.gov |

| 5,5′-Diformyl-2,2′-bithiophene | 3,4-Diaminobenzonitrile | Sodium bisulfite | N/A | N/A | N/A | nih.gov |

The carbon-bromine bonds at the 2 and 2' positions of the bithiophene are highly suitable for forming carbon-carbon bonds through various palladium- or nickel-catalyzed cross-coupling reactions. These methods are cornerstones of conjugated polymer synthesis.

Stille Polymerization: This reaction involves the coupling of an organohalide (the dibromo-bithiophene monomer) with an organotin compound (a distannylated comonomer) in the presence of a palladium catalyst. nih.govrsc.org Stille coupling is tolerant of a wide range of functional groups, making it compatible with the formyl groups on the monomer. Polymerization of this compound with an electron-rich comonomer like 2,5-bis(trimethylstannyl)thiophene (B1590012) would produce a well-defined donor-acceptor copolymer. thieme-connect.de The reaction generally provides high yields and allows for good control over polymer structure. nih.gov

Suzuki Polymerization: The Suzuki reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester) using a palladium catalyst and a base. researchgate.net This method is often preferred over Stille coupling due to the lower toxicity of boron-containing byproducts. researchgate.netrsc.org Copolymerizing the title monomer with a diboronic ester, such as a fluorene- or benzodithiophene-based comonomer, is a highly effective strategy for creating a variety of conjugated polymers for applications in organic electronics. researchgate.net